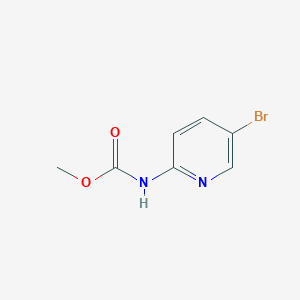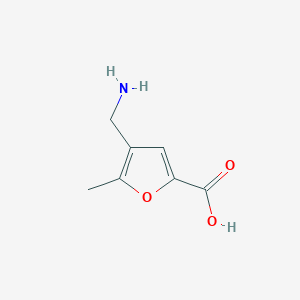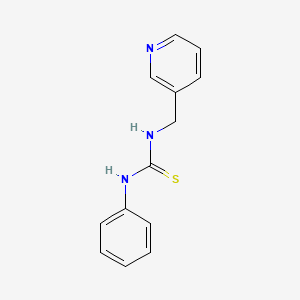
4-Bromo-N-phenylbenzenesulfonamide
概要
説明
Synthesis Analysis
The synthesis of derivatives of 4-Bromo-N-phenylbenzenesulfonamide involves multi-step chemical processes. For instance, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized through the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline to get the intermediate 4-bromophenyl-4-ethoxybenzenesulfonamide. This intermediate further reacts with different electrophiles to yield the target compounds, which are then characterized using spectroscopic methods such as FTIR, NMR, and mass spectrometry (Riaz, 2020).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively analyzed using various spectroscopic and computational techniques. Spectral (FTIR, UV–Vis) and computational (DFT, HOMO–LUMO, MEP) analyses offer insights into the electronic properties and molecular geometry of these compounds, which are essential for understanding their reactivity and biological activities (Sowrirajan et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of this compound includes its participation in various organic reactions, such as electrophilic cyanation of aryl and heteroaryl bromides, showcasing its utility in synthesizing benzonitriles and pharmaceutical intermediates (Anbarasan et al., 2011).
Physical Properties Analysis
The crystal structures of this compound and its derivatives reveal intricate details about their physical properties. For instance, isostructural crystals of derivatives exhibit infinite chains composed of N-H···O(sulfonyl) hydrogen-bonded molecules, illustrating the adaptability of their three-dimensional crystal-packing modes to different molecular shapes, which impacts their solubility, stability, and overall physical properties (Gelbrich et al., 2012).
Chemical Properties Analysis
The chemical properties of this compound, such as its enzyme inhibition potential, have been a significant area of research. These compounds exhibit notable inhibitory activity against enzymes like acetylcholinesterase and α-glucosidase, with specific derivatives showing excellent potential. This enzymatic inhibition capability suggests their utility in designing enzyme inhibitors for therapeutic applications (Riaz, 2020).
科学的研究の応用
Synthesis and Structural Characterization
4-Bromo-N-phenylbenzenesulfonamide plays a crucial role in the synthesis and structural characterization of various compounds. Its presence as an active group, often in combination with pyridine and benzenesulfonyl, contributes to the development of small molecular antagonists. These antagonists can be used in targeting preparations for the prevention of diseases like HIV-1 infection (Cheng De-ju, 2015).
Novel Synthesis Methods
The compound has been utilized in novel synthesis methods for benzonitriles, where it acts as an electrophilic cyanation reagent. This method efficiently synthesizes various benzonitriles from aryl bromides, including electronically diverse and sterically demanding substrates (P. Anbarasan, H. Neumann, M. Beller, 2011).
Crystal Structure Analysis
The isostructural crystals of various benzenesulfonamide derivatives, including this compound, have been studied. These studies involve examining the molecular shapes and crystal-packing modes, providing insights into the structural adaptability of these compounds (T. Gelbrich, T. Threlfall, M. Hursthouse, 2012).
Photodynamic Therapy Applications
The compound has shown potential in photodynamic therapy applications, particularly in cancer treatment. Its derivatives, when used as photosensitizers, exhibit properties like high singlet oxygen quantum yield, which are crucial for effective photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Enzyme Inhibition Potential
This compound derivatives have been synthesized and evaluated for their enzyme inhibition potential, showing significant activity against enzymes like acetylcholinesterase and α-glucosidase. Such studies are valuable for developing potential treatments for diseases like Alzheimer's (N. Riaz, 2020).
Antimicrobial Studies
The compound has been studied for its antimicrobial properties. Derivatives of this compound have been screened for antibacterial and antifungal activities, revealing insights into the effectiveness of benzene ring modifications in enhancing antimicrobial activity (M. Lahtinen, Jyothi Kudva, et al., 2014).
Catalyst Design in Chemical Synthesis
In the field of catalyst design, particularly for ethylene oligomerization, this compound derivatives have shown potential. These studies contribute to the development of new and efficient catalysts for synthesizing biologically interesting heterocycles (Nilesh R. Mote, S. Gaikwad, et al., 2021).
Safety and Hazards
The safety information for “4-Bromo-N-phenylbenzenesulfonamide” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for “4-Bromo-N-phenylbenzenesulfonamide” were not found in the search results, a related compound, N- (4-halo-2-nitrophenyl)benzenesulfonamide, has shown promise in the development of novel antimicrobial agents . This suggests potential future research directions for “this compound” in the field of antimicrobial drug development.
作用機序
- Indole derivatives, including sulfonamides, have been investigated for various biological effects, such as anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, and antiviral properties .
- The sulfonyl group in indole-sulfonamide is considered a suitable pharmacophore for drug design due to its hydrophilic properties and potential for substitution at the C-3 position .
Target of Action
特性
IUPAC Name |
4-bromo-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUJCYISOKHAAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340364 | |
| Record name | 4-Bromo-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7454-54-8 | |
| Record name | 4-Bromo-N-phenylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7454-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-phenylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70340364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the hydrogen bonding pattern observed in the crystal structure of the anilinium chloride adduct of 4-bromo-N-phenylbenzenesulfonamide?
A1: The research paper [] describes the crystal structure of this compound complexed with anilinium chloride. The study reveals a unique hydrogen-bonded ladder motif within the crystal lattice. Specifically, both the NH group of the this compound molecule and the NH3 group of the anilinium ion engage in N-H···Cl hydrogen bonds with chloride ions. This interaction forms R24(8) rings and highlights the ability of this compound to participate in hydrogen bonding interactions, which could influence its physicochemical properties and potential biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















